molecular formula C₁₈H₂₅ClFN₃O₆ B1144583 4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate) CAS No. 1445383-02-3

4'-C-(Chloromethyl)-2'-deoxy-2'-fluoro-cytidine 3',5'-Bis(2-methylpropanoate)

Cat. No.: B1144583
CAS No.: 1445383-02-3
M. Wt: 433.86
InChI Key:
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Description

4’-C-(Chloromethyl)-2’-deoxy-2’-fluoro-cytidine 3’,5’-Bis(2-methylpropanoate) is a synthetic nucleoside analog. This compound is structurally related to cytidine, a nucleoside molecule that is a fundamental component of RNA. The modifications in this compound, including the chloromethyl and fluoro groups, as well as the esterification with 2-methylpropanoate, are designed to enhance its stability and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-C-(Chloromethyl)-2’-deoxy-2’-fluoro-cytidine 3’,5’-Bis(2-methylpropanoate) typically involves multiple steps:

    Starting Material: The synthesis begins with 2’-deoxy-2’-fluoro-cytidine.

    Chloromethylation: The 4’-position of the nucleoside is chloromethylated using chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride.

    Esterification: The 3’ and 5’ hydroxyl groups are esterified with 2-methylpropanoic acid using a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial for maximizing efficiency and minimizing by-products.

Chemical Reactions Analysis

Types of Reactions

4’-C-(Chloromethyl)-2’-deoxy-2’-fluoro-cytidine 3’,5’-Bis(2-methylpropanoate) can undergo various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the chlorine atom.

    Hydrolysis: The ester groups can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and the parent nucleoside.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the chloromethyl and fluoro groups, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.

    Hydrolysis: Acidic hydrolysis using hydrochloric acid or basic hydrolysis using sodium hydroxide.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Major Products

    Nucleophilic Substitution: Products include azido or thiol derivatives of the nucleoside.

    Hydrolysis: Yields the parent nucleoside and 2-methylpropanoic acid.

    Oxidation and Reduction: Depending on the specific reaction, products can include various oxidized or reduced forms of the nucleoside.

Scientific Research Applications

4’-C-(Chloromethyl)-2’-deoxy-2’-fluoro-cytidine 3’,5’-Bis(2-methylpropanoate) has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: Studied for its potential to interfere with nucleic acid metabolism and function.

    Medicine: Investigated for its antiviral and anticancer properties due to its ability to incorporate into DNA and RNA, disrupting replication and transcription processes.

    Industry: Potential use in the development of novel pharmaceuticals and biotechnological applications.

Mechanism of Action

The mechanism of action of 4’-C-(Chloromethyl)-2’-deoxy-2’-fluoro-cytidine 3’,5’-Bis(2-methylpropanoate) involves its incorporation into nucleic acids. Once incorporated, it can:

    Inhibit DNA and RNA Polymerases: By mimicking natural nucleosides, it can be incorporated into growing nucleic acid chains, leading to chain termination or faulty replication.

    Induce Mutagenesis: The presence of the fluoro and chloromethyl groups can cause structural distortions in nucleic acids, leading to mutations.

    Disrupt Cellular Processes: By interfering with nucleic acid synthesis, it can disrupt various cellular processes, leading to cell death, particularly in rapidly dividing cells such as cancer cells.

Comparison with Similar Compounds

Similar Compounds

    2’-Deoxy-2’-fluoro-cytidine: Lacks the chloromethyl and ester groups, making it less stable and potentially less active.

    4’-C-(Chloromethyl)-2’-deoxy-cytidine: Similar but lacks the fluoro group, which may affect its biological activity.

    2’-Deoxy-2’-fluoro-5-methyl-cytidine: Contains a methyl group at the 5-position, which can alter its interaction with nucleic acid polymerases.

Uniqueness

4’-C-(Chloromethyl)-2’-deoxy-2’-fluoro-cytidine 3’,5’-Bis(2-methylpropanoate) is unique due to the combination of modifications at the 4’, 2’, and 3’,5’ positions. These modifications enhance its stability, increase its resistance to enzymatic degradation, and potentially improve its biological activity compared to other nucleoside analogs.

This compound’s unique structure and properties make it a valuable tool in scientific research and a promising candidate for therapeutic development.

Properties

CAS No.

1445383-02-3

Molecular Formula

C₁₈H₂₅ClFN₃O₆

Molecular Weight

433.86

Origin of Product

United States

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